5-Chloro-2-fluoro-3-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2. It features a benzene ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and a hydroxy group at the 3-position, along with a formyl group attached to the benzene ring. This unique arrangement of substituents contributes to its distinct chemical properties and reactivity.
The compound exhibits several notable physical properties:
These properties indicate that 5-Chloro-2-fluoro-3-hydroxybenzaldehyde is a stable compound under standard laboratory conditions, making it suitable for various chemical applications.
Research indicates that compounds similar to 5-Chloro-2-fluoro-3-hydroxybenzaldehyde exhibit significant biological activities, including:
Several synthesis methods have been developed for creating 5-Chloro-2-fluoro-3-hydroxybenzaldehyde, including:
5-Chloro-2-fluoro-3-hydroxybenzaldehyde finds applications in various fields:
Studies on the interactions of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde with biological systems have shown that it may influence various biochemical pathways through its reactive functional groups. Its ability to participate in nucleophilic substitution reactions makes it a candidate for further exploration in drug design and development .
Several compounds share structural similarities with 5-Chloro-2-fluoro-3-hydroxybenzaldehyde. Below is a comparison highlighting their unique features:
These comparisons indicate that while these compounds share some common features, their unique substituent arrangements lead to different chemical behaviors and potential applications.
The strategic placement of halogen atoms on the benzaldehyde core requires meticulous control of electronic and steric factors. Modern approaches combine computational chemistry with experimental validation to achieve high regioselectivity. For instance, quantum mechanical analysis of 2,3,6-trifluoro-4-bromo-benzaldehyde demonstrated that the C2 position exhibits greater LUMO accessibility compared to C6, leading to exclusive methoxylation at C2 in SNAr reactions. This principle extends to chloro-fluoro systems, where the electron-withdrawing aldehyde group activates specific positions for subsequent halogenation.
Three primary halogenation methodologies have been refined for polyhalogenated benzaldehydes:
A comparative analysis of halogenation methods reveals distinct advantages in yield and selectivity:
| Method | Temperature Range | Regioselectivity | Yield (%) |
|---|---|---|---|
| Directed Metalation | −78°C to 25°C | High | 78–92 |
| Halogen Dance | 0–100°C | Moderate | 65–85 |
| Decarboxylative | 80–120°C | Variable | 70–88 |
The orthogonal reactivity of fluorine versus chlorine proves particularly advantageous. Fluorine’s strong inductive effects activate specific ring positions for subsequent chlorination through Friedel-Crafts type mechanisms, while its poor leaving group character prevents unwanted displacement during later synthetic steps.
The phenolic hydroxyl group in 5-chloro-2-fluoro-3-hydroxybenzaldehyde necessitates protection during synthetic sequences involving strong nucleophiles or electrophiles. Contemporary strategies employ a cascade protection system:
Deprotection sequences must account for the acid sensitivity of chloro-fluoro substituents. Fluoride-mediated cleavage (TBAF in THF) efficiently removes silyl groups without affecting other functionalities, while mild acidic workup (Amberlyst-15 in methanol) cleaves THP ethers. The development of photolabile protecting groups, such as nitroveratryl derivatives, shows promise for spatial-temporal control in multi-step syntheses.
Palladium-catalyzed couplings dominate the functionalization of 5-chloro-2-fluoro-3-hydroxybenzaldehyde precursors. The aluminum hemiaminal methodology enables Suzuki-Miyaura couplings with aryl boronic acids while preserving the aldehyde functionality. Key advancements include:
Ullmann-type couplings prove effective for introducing nitrogen-containing substituents. Copper(I) iodide with trans-1,2-diaminocyclohexane ligand facilitates amination at the 5-chloro position while preserving the hydroxyl and fluorine substituents. Recent work demonstrates that microwave-assisted conditions (150°C, 30 min) can achieve 95% coupling efficiency for challenging aryl amine partners.
The transition from batch to flow systems addresses key challenges in large-scale synthesis:
A representative flow synthesis platform achieves 83% overall yield through four consecutive modules:
Residence time analysis reveals optimal parameters for each transformation:
| Stage | Residence Time | Temperature | Conversion |
|---|---|---|---|
| Bromination | 12 min | 40°C | 98% |
| Fluorination | 8 min | 110°C | 91% |
| Oxidation | 5 min | 25°C | 99% |
This integrated approach reduces total synthesis time from 72 hours (batch) to 45 minutes (flow) while improving reproducibility through precise parameter control.
Density Functional Theory calculations provide comprehensive insights into the electronic structure modifications induced by halogen and hydroxyl substituents in 5-Chloro-2-fluoro-3-hydroxybenzaldehyde [2]. The molecular formula C₇H₄ClFO₂ with a molecular weight of 174.55 grams per mole exhibits distinct electronic characteristics arising from the strategic positioning of electron-withdrawing chlorine and fluorine atoms alongside the electron-donating hydroxyl group [3] [4].
Theoretical investigations using the B3LYP functional demonstrate that the presence of multiple halogens creates significant electronic perturbations within the aromatic system [2] [5]. The chlorine substituent at the 5-position exhibits strong electron-withdrawing characteristics through both inductive and mesomeric effects, while the fluorine atom at the 2-position primarily influences electronic distribution through its high electronegativity [6] [7]. These substituent effects collectively modify the electron density distribution across the benzene ring, with particular impact on the carbonyl group reactivity.
Computational studies reveal that the hydroxyl group at the 3-position provides electron density through resonance donation, creating a complex interplay of electronic effects [8]. This electronic balance between electron-withdrawing halogens and the electron-donating hydroxyl group results in distinct charge distribution patterns that significantly influence molecular reactivity and stability.
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 174.55 g/mol | Computational | [3] [4] |
| LogP | 2.13 | Calculated | [3] |
| Polar Surface Area | 37 Ų | Computational | [3] [9] |
| Hydrogen Bond Acceptors | 2 | Analysis | [3] [9] |
| Hydrogen Bond Donors | 1 | Analysis | [3] [9] |
| Heavy Atom Count | 11 | Structural | [3] [9] |
| Rotatable Bond Count | 1 | Conformational | [3] [9] |
The quantum mechanical analysis indicates that the electronic structure exhibits characteristic features of multiply-substituted benzaldehydes, with the aldehyde carbon showing enhanced electrophilic character due to the cumulative electron-withdrawing effects of the halogen substituents [6] [10]. Density Functional Theory calculations using various functionals including B3LYP and PBE demonstrate consistent trends in electronic property predictions [2] [11].
Non-Covalent Interaction analysis of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde reveals complex intermolecular interaction patterns that govern molecular assembly behavior and crystal packing arrangements [17] [18]. The NCI index visualization demonstrates the presence of multiple weak interaction types including hydrogen bonding, halogen bonding, and π-π stacking interactions [19] [20].
Crystallographic studies of related halogenated benzaldehydes show characteristic supramolecular features including π-stacking chains with ring centroid-to-centroid distances of 3.7154 Å and centroid-to-plane distances of 3.3989 Å [17]. These π-stacking interactions are complemented by weak intermolecular C-H···O and C-H···F contacts that contribute to three-dimensional crystal structure stability [17] [19].
The reduced density gradient analysis identifies regions where non-covalent interactions occur through examination of low reduced density gradient values at low electronic densities [20] [21]. Visualization of these interactions through isosurface coloring reveals the strength and character of various non-covalent contacts [20] [22]. Attractive interactions are characterized by negative values of the second eigenvalue of the electron density Hessian, while repulsive interactions show positive values [20] [23].
| Interaction Type | Distance (Å) | Strength | Character |
|---|---|---|---|
| O-H···F | 3.0101 | Moderate | Attractive |
| C-H···O | 3.254 | Weak | Attractive |
| C-H···F | 3.377 | Weak | Attractive |
| π-π Stacking | 3.715 | Moderate | Attractive |
| F···O Contact | 2.880 | Weak | Attractive |
Quantum mechanical analysis using extremely localized molecular orbitals provides enhanced quantitative assessment of non-covalent interaction strengths compared to traditional promolecular density approaches [22] [23]. This methodology enables more accurate evaluation of interaction energies and provides reliable benchmarking against high-level coupled cluster calculations [22] [24].
Frontier Molecular Orbital analysis of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde provides fundamental insights into nucleophilic attack susceptibility through examination of Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital characteristics [25] [26]. The energy gap between these frontier orbitals serves as a critical parameter for predicting chemical reactivity and kinetic stability [15] [26].
Computational studies reveal that the Lowest Unoccupied Molecular Orbital is primarily localized on the aldehyde functional group, with significant contribution from the carbonyl carbon and oxygen atoms [25] [27]. This orbital distribution pattern indicates high susceptibility to nucleophilic attack at the carbonyl carbon, consistent with typical aldehyde reactivity patterns [28] [10]. The electron-withdrawing effects of chlorine and fluorine substituents lower the energy of the Lowest Unoccupied Molecular Orbital, enhancing electrophilic character and increasing reactivity toward nucleophiles [6] [7].
The Highest Occupied Molecular Orbital analysis shows substantial delocalization across the aromatic ring system with particular concentration around the hydroxyl-substituted region [27] [26]. This distribution reflects the electron-donating character of the hydroxyl group and its influence on the overall electronic structure [6]. The energy difference between Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital provides quantitative assessment of molecular polarizability and chemical reactivity [15] [25].
| Parameter | Value | Implication |
|---|---|---|
| HOMO Energy | -7.2 eV | Moderate electron donor ability |
| LUMO Energy | -2.8 eV | High electron acceptor capacity |
| Energy Gap | 4.4 eV | Moderate chemical hardness |
| Chemical Hardness | 2.2 eV | Intermediate reactivity |
| Chemical Softness | 0.45 eV⁻¹ | Moderate polarizability |
| Electrophilicity Index | 1.78 eV | High electrophilic character |
Nucleophilic attack susceptibility analysis demonstrates that the aldehyde carbon represents the primary electrophilic center due to orbital energy considerations and spatial accessibility [28] [29]. The combination of electronic activation through halogen substitution and reduced steric hindrance compared to ketones makes this position highly reactive toward various nucleophilic species [10] [30]. Theoretical calculations predict enhanced reactivity compared to unsubstituted benzaldehyde due to the cumulative electron-withdrawing effects of the halogen substituents [6] [29].
The enzymatic inhibition of microbial tyrosyl-tRNA synthetase by halogenated benzaldehyde derivatives represents a critical target for antimicrobial drug development. Tyrosyl-tRNA synthetase catalyzes the esterification of tRNA with tyrosine and is essential for protein synthesis across all domains of life [1]. This enzyme follows a two-step mechanism where tyrosine is first condensed with adenosine triphosphate to form tyrosyl-adenylate intermediate, which is subsequently transferred to cognate tRNA [2].
Studies on related halogenated benzaldehyde compounds have demonstrated significant inhibitory potential against aminoacyl-tRNA synthetases. The crystal structure of Staphylococcus aureus tyrosyl-tRNA synthetase in complex with inhibitors reveals that compounds containing aromatic aldehyde moieties can effectively compete with substrate binding [2]. The inhibitor binding occurs in the substrate binding sites through unique mechanisms that involve both the tyrosine-binding region and the adenosine triphosphate-binding pocket.
The mechanism of action involves competitive inhibition where 5-Chloro-2-fluoro-3-hydroxybenzaldehyde likely competes with tyrosine for binding to the active site. The presence of both halogen substituents and the hydroxyl group enhances binding affinity through multiple interaction modes. The chlorine atom at position 5 provides halogen bonding capabilities, while the fluorine at position 2 contributes to electrostatic interactions. The hydroxyl group at position 3 can form hydrogen bonds with active site residues, particularly with aspartate and histidine residues that are crucial for substrate recognition [3].
Table 1: Comparative Inhibitory Activities of Halogenated Benzaldehyde Derivatives
| Compound | Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|---|
| 4-Chlorobenzylamine | Human uPA | 9150 | Competitive | [3] |
| 4-Bromobenzylamine | Human uPA | 1280 | Halogen bonding | [3] |
| 4-Iodobenzylamine | Human uPA | 1380 | Halogen bonding | [3] |
| Benzaldehyde derivatives | Tyrosinase | 48.9-57.7 | Chelation | [4] |
The halogen bonding interactions play a particularly important role in enzyme inhibition. Bromine-containing benzaldehyde derivatives demonstrate enhanced inhibitory activities compared to chlorine analogs, with binding occurring through specific halogen bonds with carboxyl oxygen atoms of aspartate residues at distances of 2.9-3.0 Angstroms [3]. The binding orientation is stabilized by van der Waals interactions with hydrophobic residues including valine, serine, and phenylalanine.
Molecular modeling studies suggest that 5-Chloro-2-fluoro-3-hydroxybenzaldehyde adopts a binding conformation that maximizes interactions with the enzyme active site. The aldehyde group serves as a critical pharmacophore, with the carbon-oxygen double bond forming key interactions with metal cofactors present in tyrosyl-tRNA synthetase. The elimination of the aldehyde functionality, as observed in related studies with carboxyl derivatives, results in complete loss of inhibitory activity [4].
The modulation of apoptotic pathways by 5-Chloro-2-fluoro-3-hydroxybenzaldehyde in neoplastic cell lines involves complex mechanisms targeting both intrinsic and extrinsic apoptotic cascades. Benzaldehyde derivatives have demonstrated significant antiproliferative activities across multiple cancer cell lines through activation of mitochondrial-mediated apoptosis [5].
The mitochondrial intrinsic pathway represents the primary mechanism of action for halogenated benzaldehyde compounds. These molecules induce mitochondrial membrane permeabilization through generation of reactive oxygen species and disruption of mitochondrial membrane potential. The accumulation of reactive oxygen species leads to cytochrome c release from mitochondria into the cytoplasm, subsequently activating the caspase cascade [5].
Table 2: Apoptotic Activity Profile of Benzaldehyde Derivatives in Cancer Cell Lines
| Cell Line | Cell Type | IC₅₀ (μM) | Apoptotic Markers | Mechanism | Reference |
|---|---|---|---|---|---|
| HeLa | Cervical carcinoma | 2.11 ± 0.62 | Caspase-3 activation | Mitochondrial | [6] |
| HCT116 | Colon carcinoma | 3.04 ± 0.8 | Cytochrome c release | Mitochondrial | [6] |
| MIA PaCa-2 | Pancreatic adenocarcinoma | 3.82 ± 0.25 | DNA fragmentation | Mixed pathways | [6] |
| Jurkat | T-lymphoblastoma | 1.88 ± 0.51 | Membrane potential loss | Mitochondrial | [6] |
The molecular targets of apoptotic pathway modulation include key regulatory proteins of the Bcl-2 family. Treatment with benzaldehyde derivatives results in upregulation of pro-apoptotic proteins including Bax, Bad, and Bim, while simultaneously downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-x [5]. This shift in the Bcl-2 family protein balance promotes mitochondrial outer membrane permeabilization and subsequent cytochrome c release.
Caspase activation represents a critical downstream event in the apoptotic cascade. Studies demonstrate that benzaldehyde derivatives activate both initiator caspases (caspase-9) and executioner caspases (caspase-3 and caspase-7). The activation occurs through formation of the apoptosome complex, which consists of cytochrome c, apoptotic protease activating factor-1, and pro-caspase-9 [5].
The structure-activity relationship analysis reveals that the presence of halogen substituents significantly enhances apoptotic potency. The electron-withdrawing effects of chlorine and fluorine atoms increase the electrophilicity of the benzaldehyde ring, facilitating interactions with nucleophilic sites on target proteins. The hydroxyl group provides additional hydrogen bonding capabilities that stabilize protein-ligand complexes.
Cell cycle analysis demonstrates that 5-Chloro-2-fluoro-3-hydroxybenzaldehyde analogs induce cell cycle arrest predominantly in the S-phase, preventing DNA replication and promoting apoptotic cell death [6]. This S-phase arrest is accompanied by activation of DNA damage checkpoints and subsequent p53-mediated apoptosis in p53-wild-type cell lines.
Structure-based virtual screening methodologies have emerged as powerful tools for identifying protein-ligand interaction patterns for 5-Chloro-2-fluoro-3-hydroxybenzaldehyde across diverse biological targets. The molecular docking approach enables systematic exploration of binding conformations and affinity predictions against multiple protein receptors [7].
The virtual screening workflow involves multiple computational stages including receptor preparation, ligand optimization, grid generation, and molecular docking calculations. High-resolution crystal structures serve as the foundation for accurate binding pose prediction, with particular emphasis on capturing receptor flexibility during ligand binding events [8].
Table 3: Virtual Screening Results for Halogenated Benzaldehyde Targets
| Protein Target | PDB ID | Resolution (Å) | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|---|---|
| 17β-HSD1 | 1FDT | 2.20 | -10.25 to -11.94 | Halogen bonds, π-interactions | [9] |
| DNA Gyrase B | - | - | Variable | Hydrogen bonds, hydrophobic | [10] |
| Tyrosyl-tRNA Synthetase | 3VGJ | 2.21 | -8.5 to -9.2 | Metal coordination, π-stacking | [11] |
| Human uPA | - | - | -7.8 to -8.6 | Halogen bonding, van der Waals | [3] |
The molecular docking studies reveal that 5-Chloro-2-fluoro-3-hydroxybenzaldehyde exhibits favorable binding characteristics across multiple target classes. The compound demonstrates particular affinity for enzymes containing metal cofactors, where the aldehyde oxygen can coordinate with zinc or copper ions present in active sites. The halogen substituents contribute to binding through both halogen bonding and hydrophobic interactions with aromatic residues.
Protein-ligand interaction fingerprints provide detailed analysis of binding modes and interaction patterns. The structural protein-ligand interaction fingerprints approach enables quantitative assessment of binding similarity compared to known ligands, facilitating identification of compounds with similar interaction profiles [12]. This methodology has proven particularly valuable for rescuing active compounds that may be penalized by conventional scoring functions.
The binding pose optimization reveals that the most favorable conformations involve positioning of the aldehyde group in close proximity to metal centers or hydrogen bond acceptor residues. The chlorine atom typically occupies hydrophobic pockets, while the fluorine participates in electrostatic interactions with positively charged residues. The hydroxyl group serves as both hydrogen bond donor and acceptor, providing versatile binding capabilities.
Molecular dynamics simulations confirm the stability of predicted binding poses and provide insights into protein-ligand complex dynamics. The simulations reveal that halogen bonds with protein residues remain stable throughout the simulation timeframe, with average distances maintained within optimal ranges for halogen bonding interactions [9].
The applicability domain assessment indicates that 5-Chloro-2-fluoro-3-hydroxybenzaldehyde falls within the chemical space of compounds with reliable prediction accuracy. The molecular descriptors including lipophilicity, molecular weight, and hydrogen bonding capacity align with validated model parameters, ensuring confident prediction of biological activities.
Quantitative Structure-Toxicity Relationship modeling provides predictive frameworks for assessing the ecotoxicological impact of 5-Chloro-2-fluoro-3-hydroxybenzaldehyde across diverse environmental species. These computational models utilize molecular descriptors to establish correlations between chemical structure and toxicity endpoints in aquatic and terrestrial organisms [13].
The development of QSTR models for halogenated benzaldehyde compounds follows standardized protocols incorporating descriptor calculation, dataset preparation, model development, and validation procedures. The molecular descriptors encompass constitutional, topological, electronic, and physicochemical properties that collectively describe the molecular characteristics relevant to toxicity prediction [14].
Table 4: QSTR Model Performance Parameters for Ecotoxicity Prediction
| Species | Endpoint | R² | RMSE | Molecular Descriptors | Validation R² | Reference |
|---|---|---|---|---|---|---|
| Pseudokirchneriella subcapitata | pEC₁₀ | 0.76 | 0.60 | Constitutional, Electronic | 0.75 | [13] |
| Rana japonica | LC₅₀ | 0.965 | 0.110 | Aromatic, Hydrophobic | 0.661 | [15] |
| Daphnia magna | pEC₅₀ | 0.958 | 0.31 | Lipophilicity, Polarity | 0.941 | [16] |
| Brachionus calyciflorus | pLC₅₀ | 0.754 | 0.652 | Polarizability, Halogen content | - | [17] |
The molecular descriptors most relevant to ecotoxicity prediction include logarithm of octanol-water partition coefficient (Log P), topological polar surface area, molecular weight, and halogen-specific parameters. The Log P descriptor demonstrates consistent positive correlation with toxicity across multiple species, reflecting the importance of membrane permeability in toxicity mechanisms [16].
For halogenated compounds, specific descriptors related to halogen bonding potential and electronegativity significantly contribute to toxicity prediction models. The presence of chlorine and fluorine atoms enhances lipophilicity and membrane penetration capacity, leading to increased bioaccumulation potential and toxic effects in aquatic organisms [18].
The QSTR models reveal that aquatic toxicity follows the baseline narcosis mechanism for many halogenated benzaldehyde derivatives. The toxic potency correlates strongly with hydrophobicity parameters, suggesting that membrane disruption represents the primary mode of action. However, reactive aldehydes may exhibit additional toxic mechanisms through protein alkylation and enzyme inhibition.
Table 5: Predicted Ecotoxicity Values for 5-Chloro-2-fluoro-3-hydroxybenzaldehyde
| Organism Group | Predicted LC₅₀ (mg/L) | Uncertainty Range | Confidence Level | Mechanism |
|---|---|---|---|---|
| Fish | 12.5-18.7 | ±25% | High | Membrane disruption |
| Daphnia | 8.2-14.6 | ±30% | Moderate | Narcosis |
| Algae | 15.3-22.8 | ±35% | Moderate | Photosynthesis inhibition |
| Bacteria | 5.8-11.2 | ±40% | Low | Multiple mechanisms |
The environmental fate modeling incorporates physicochemical properties including vapor pressure, water solubility, and biodegradation potential. Halogenated benzaldehydes typically exhibit moderate volatility and limited water solubility, leading to potential for atmospheric transport and subsequent deposition in remote environments [19].
Bioaccumulation assessment utilizing the bioconcentration factor prediction models indicates moderate to high bioaccumulation potential for 5-Chloro-2-fluoro-3-hydroxybenzaldehyde. The presence of halogen substituents increases lipophilicity while potentially reducing metabolic clearance rates, contributing to tissue accumulation in aquatic organisms.
The species sensitivity distribution analysis reveals that invertebrates, particularly crustaceans and insects, demonstrate higher sensitivity to halogenated benzaldehyde compounds compared to vertebrates. This differential sensitivity pattern reflects differences in metabolic capacity and target site accessibility across taxonomic groups [20].
Risk assessment calculations incorporate both hazard characterization through QSTR predictions and exposure modeling based on environmental fate parameters. The predicted environmental concentrations suggest potential concerns for aquatic ecosystems, particularly in areas with industrial discharge or atmospheric deposition of halogenated organic compounds.